molecular formula C14H15F3N4O B2748560 2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396758-72-7

2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2748560
CAS RN: 1396758-72-7
M. Wt: 312.296
InChI Key: CFZVSKPTPOSXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures (the pyridine and piperidine rings) and a variety of other functional groups. The presence of nitrogen in the rings and the oxadiazole group could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole group and the aromatic pyridine ring could affect its solubility and stability .

Scientific Research Applications

Antimicrobial Activity Research on derivatives closely related to 2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has demonstrated strong antimicrobial properties. Compounds containing piperidine or pyrrolidine rings, synthesized and structurally related to the 1,2,4-oxadiazole derivatives, exhibited significant antimicrobial activity. These findings underline the potential of such structures in the development of new antimicrobial agents. A detailed structure-activity relationship study highlighted the importance of these moieties for their biological efficacy (Krolenko, Vlasov, & Zhuravel, 2016).

Antitumor Activity Another critical area of research for 1,2,4-oxadiazole and trifluoromethylpyridine derivatives involves their antitumor potential. Novel compounds have been synthesized, starting from basic structures, and incorporated with bioactive moieties to improve their lipophilicity and, consequently, their ability to penetrate cell barriers. In vitro anticancer activity assessed across a panel of 12 cell lines showed promising potency for certain derivatives, indicating their potential as anticancer agents. These findings are crucial for the design of new therapeutic agents targeting cancer (Maftei et al., 2016).

Apoptosis Induction in Cancer Cells Research has identified specific 1,2,4-oxadiazole derivatives as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. Through high-throughput screening, these compounds have been found to arrest cells in the G(1) phase, followed by the induction of apoptosis, demonstrating their utility as potential anticancer agents. The identification of their molecular target, TIP47 (an IGF II receptor binding protein), provides a valuable insight into the mechanism of action, offering a pathway for the development of targeted cancer therapies (Zhang et al., 2005).

Synthesis and Structural Analysis The synthesis of new derivatives featuring the 1,3,4-oxadiazole ring has been extensively studied, providing insights into their structural properties and potential biological activities. These compounds, particularly those substituted with the phenylsulfonyl piperidine moiety, have been synthesized and analyzed, demonstrating moderate to high antimicrobial activity against both Gram-negative and Gram-positive bacteria. Such research is pivotal in the discovery of new molecules with potential therapeutic applications (Khalid et al., 2016).

Mechanism of Action

Target of Action

A structurally similar compound, 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1h-indole, is known to be a key intermediate for protein kinase c (pkc) inhibitors . PKC is a family of protein kinase enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Future Directions

Future research on this compound could involve studying its reactivity, stability, and potential uses. For example, it could be investigated as a potential pharmaceutical compound or as a building block in organic synthesis .

properties

IUPAC Name

2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c15-14(16,17)13-20-19-12(22-13)10-4-7-21(8-5-10)9-11-3-1-2-6-18-11/h1-3,6,10H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZVSKPTPOSXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.